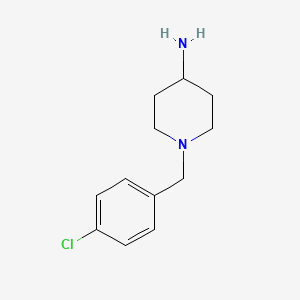

1-(4-Chlorobenzyl)piperidin-4-amine

Overview

Description

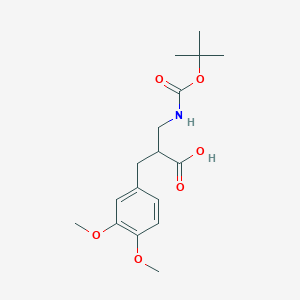

1-(4-Chlorobenzyl)piperidin-4-amine is a chemical compound that is part of the piperidine class, which is known for its presence in various pharmaceuticals and organic molecules with biological activity. The compound features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a 4-chlorobenzyl group.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the preparation of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine was achieved using a greener, solvent-free microwave irradiation technique, which provided a better yield compared to traditional methods . This approach highlights the potential for efficient and environmentally friendly synthesis routes for compounds similar to 1-(4-Chlorobenzyl)piperidin-4-amine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied. For example, the crystal structure of a related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, was determined using single-crystal X-ray diffraction, revealing its orthorhombic system with P21 space group . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of 1-(4-Chlorobenzyl)piperidin-4-amine has been investigated in the context of its oxidation. A study on the permanganate oxidation of a similar compound in the presence of a ruthenium(III) catalyst was conducted, which provided insights into the reaction mechanism and kinetics . The products of the reaction were identified, and a suitable mechanism was proposed, supported by density functional theory (DFT) calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the thermal stability and phase transitions of a fumaric acid salt of a piperidine derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Additionally, polymorphism screening suggested that the compound crystallizes into one crystalline form, which is important for understanding its stability and solubility .

Scientific Research Applications

Crystal Structure and Theoretical Studies

- Kumar et al. (2020) discussed the preparation of a compound related to 1-(4-Chlorobenzyl)piperidin-4-amine, using greener microwave irradiation techniques. They provided insights into the crystal structure of the compound and conducted theoretical calculations using density functional theory (DFT) methods. This research offers valuable information on the physical and chemical properties of such compounds (Kumar et al., 2020).

Synthetic Applications in Piperidin-4-ones

- Cui et al. (2009) achieved a synthesis of piperidin-4-ones from secondary amines, including compounds related to 1-(4-Chlorobenzyl)piperidin-4-amine. This process involved key gold catalysis and demonstrated significant synthetic potential in alkaloid synthesis (Cui et al., 2009).

Conformational Analysis

- Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a closely related compound, focusing on the piperidin ring's conformation in both solid and solution states. This research provides insight into the structural behavior of similar piperidine derivatives (Ribet et al., 2005).

Kinetic Studies in Chemical Reactions

- Um et al. (2014) and Castro et al. (2001) performed kinetic studies involving compounds related to 1-(4-Chlorobenzyl)piperidin-4-amine. These studies are essential for understanding the reaction mechanisms and rates involving such compounds in various chemical processes (Um et al., 2014), (Castro et al., 2001).

Synthetic Routes

- Arnold et al. (2003) and Chun (2000) explored synthetic routes involving piperidine derivatives. These studies highlight the methods and efficiencies in synthesizing compounds similar to 1-(4-Chlorobenzyl)piperidin-4-amine, contributing to the field of synthetic organic chemistry (Arnold et al., 2003), (Chun, 2000).

Spectroscopic Characterization and Complex Formation

- Amirnasr et al. (2001) focused on the synthesis and spectroscopic characterization of complexes involving piperidine derivatives. This research provides valuable information on the interaction of such compounds with other elements and their potential applications in coordination chemistry (Amirnasr et al., 2001).

Anti-inflammatory Properties

- A study in "Expert Opinion on Therapeutic Patents" (2002) explored the anti-inflammatory properties of certain piperidine derivatives. This suggests potential pharmaceutical applications of such compounds in treating conditions like asthma or allergic rhinitis (Expert Opinion on Therapeutic Patents, 2002).

Corrosion Study in CO2 Capture

- Li et al. (2020) examined the use of a designer amine, closely related to 1-(4-Chlorobenzyl)piperidin-4-amine, in reducing corrosion in carbon steel, highlighting its potential application in CO2 capture technologies (Li et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLZOTBSPLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)piperidin-4-amine | |

CAS RN |

78471-44-0 | |

| Record name | 1-[(4-chlorophenyl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)